
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a bromopyridine moiety attached to a trifluoroethanol group
準備方法
The synthesis of 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce various substituted pyridines .
科学的研究の応用
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .
作用機序
The mechanism by which 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The trifluoroethanol group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
類似化合物との比較
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the bromopyridine core but differ in their functional groups, leading to distinct chemical properties and applications.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but lack the trifluoroethanol group, resulting in different reactivity and biological activity
The uniqueness of this compound lies in its combination of the bromopyridine and trifluoroethanol moieties, which confer specific chemical and biological properties that are not present in other similar compounds.
特性
分子式 |
C7H5BrF3NO |
|---|---|
分子量 |
256.02 g/mol |
IUPAC名 |
1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H |
InChIキー |
DNDGFWDFTJFUJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







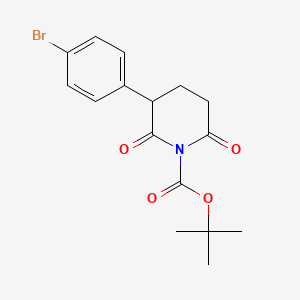
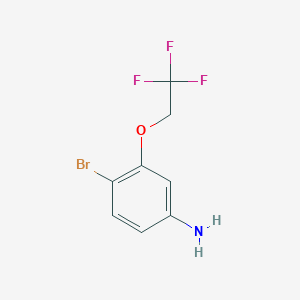
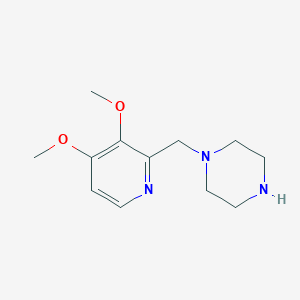
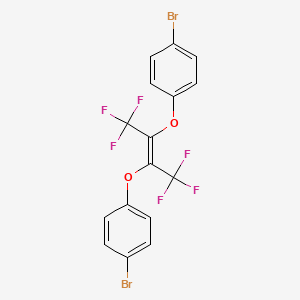
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
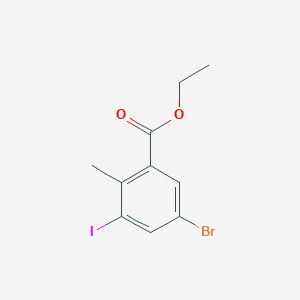

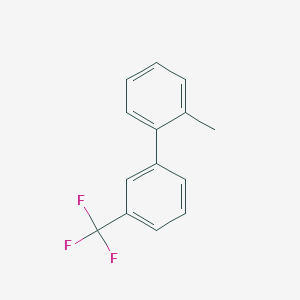
![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
